molecular formula C17H19N3O5 B4120567 N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea

N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea

Cat. No. B4120567
M. Wt: 345.3 g/mol
InChI Key: LCNMVKACQMGQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)urea, commonly known as DENU, is a chemical compound that has been extensively studied for its potential use in scientific research. DENU is a urea derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of DENU is thought to involve inhibition of PKC activity through binding to the enzyme's regulatory domain. This binding prevents the activation of PKC by second messenger molecules such as diacylglycerol and calcium ions, leading to a decrease in downstream signaling events. Additionally, DENU has been shown to inhibit the activity of other enzymes such as cyclic AMP-dependent protein kinase and protein kinase A, although the mechanism of this inhibition is not well understood.
Biochemical and physiological effects:
DENU has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of cell proliferation and migration, induction of apoptosis, and modulation of insulin signaling pathways. Additionally, DENU has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for a range of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DENU in lab experiments is its specificity for PKC inhibition, which allows for the study of the specific effects of PKC activity on cellular signaling pathways. Additionally, DENU has been shown to be relatively non-toxic and well-tolerated in animal models, making it a safe and effective tool for in vivo studies. However, one limitation of using DENU is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving DENU. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of DENU. Additionally, DENU and related compounds may have potential as therapeutic agents for a range of diseases, including cancer and inflammatory disorders. Finally, further studies are needed to elucidate the precise mechanism of action of DENU and its effects on cellular signaling pathways.

Scientific Research Applications

DENU has been used in a variety of scientific research applications, including studies of protein kinase C (PKC) and its role in cellular signaling pathways. DENU has been shown to inhibit PKC activity in vitro, making it a valuable tool for studying the function of this important enzyme. Additionally, DENU has been used in studies of the role of PKC in cancer cell proliferation and migration, as well as in studies of the effects of PKC inhibition on insulin signaling pathways.

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-11(12-4-9-15(24-2)16(10-12)25-3)18-17(21)19-13-5-7-14(8-6-13)20(22)23/h4-11H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNMVKACQMGQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(4-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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